4-Methylcyclohexene

Catalog No.
S702358
CAS No.
591-47-9
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexene

CAS Number

591-47-9

Product Name

4-Methylcyclohexene

IUPAC Name

4-methylcyclohexene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3

InChI Key

FSWCCQWDVGZMRD-UHFFFAOYSA-N

SMILES

CC1CCC=CC1

Canonical SMILES

CC1CCC=CC1

Synthesis of Enantiomerically Pure Oxaliplatin Derivative

Preparation of N, N -Diethyldithiocarbamate Functionalized 1,4-Polyisoprenes

Fourier Transform Infrared (FTIR) Spectroscopy

Polymerization

    Summary of the Application: Methylcyclohexenes, including 4-Methylcyclohexene, are cyclic olefins that can come together to form polymers.

Gas Chromatography and Mass Spectrometry

Synthesis of Chlorodimethylsilane Derivatives

4-Methylcyclohexene is an organic compound with the molecular formula C7H12C_7H_{12} and a molecular weight of approximately 96.17 g/mol. It is classified as a cyclic alkene and is structurally characterized by a cyclohexane ring with a methyl group attached at the fourth carbon position. This compound is known for its unsaturated nature, containing a double bond between two carbon atoms in the cyclohexane structure, specifically at the 1-position, making it an important intermediate in various

4-Methylcyclohexene itself does not possess a well-defined mechanism of action in biological systems. However, its significance lies in its role as a precursor for the synthesis of other molecules with specific mechanisms. For instance, 4-Methylcyclohexene is a key intermediate in the production of an enantiomerically pure oxaliplatin derivative, a compound exhibiting promising anticancer activity []. The mechanism of action of this derivative involves its interaction with DNA, leading to cell death in cancer cells [].

Due to its double bond. Key reactions include:

  • Electrophilic Addition: The double bond can react with electrophiles, such as halogens or hydrogen halides, leading to the formation of halogenated products.
  • Hydrogenation: This reaction involves adding hydrogen across the double bond, converting 4-methylcyclohexene into 4-methylcyclohexane.
  • Polymerization: Under certain conditions, 4-methylcyclohexene can undergo polymerization to form larger molecular structures.
  • Rearrangement: In the presence of strong acids, such as sulfuric acid, 4-methylcyclohexene can rearrange to form different isomers or products through carbocation intermediates .

The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. The general procedure involves:

  • Mixing 4-methylcyclohexanol with an acid catalyst (commonly phosphoric acid or sulfuric acid).
  • Heating the mixture to facilitate the elimination reaction, which produces water and forms the alkene.
  • Isolating the product via distillation, taking advantage of its lower boiling point compared to byproducts like water
    1
    .

This method is straightforward but may yield byproducts due to side reactions during the dehydration process.

Studies on the interactions of 4-methylcyclohexene primarily focus on its reactivity with acids and electrophiles. For example, when reacted with sulfuric acid, it can undergo rearrangement leading to different products. Additionally, its interactions with other alkenes often involve addition reactions that are significant for synthetic organic chemistry .

Several compounds are structurally similar to 4-methylcyclohexene. Notable examples include:

  • Cyclohexene: A simpler cyclic alkene without substituents; it lacks the methyl group and has different reactivity.
  • 1-Methylcyclohexene: Similar in structure but with a methyl group at the first carbon position; it exhibits different physical properties and reactivity patterns.
  • 3-Methylcyclohexene: Another positional isomer with unique reactivity due to the location of the double bond.

Comparison Table

CompoundStructureKey Characteristics
4-MethylcyclohexeneStructureUnsaturated cyclic alkene; versatile intermediate
CyclohexeneC6H10Simple cyclic alkene; more reactive due to lack of substituents
1-MethylcyclohexeneC7H12Methyl group at position one; different reactivity
3-MethylcyclohexeneC7H12Methyl group at position three; distinct properties

The uniqueness of 4-methylcyclohexene lies in its specific structure that influences its reactivity and applications compared to these similar compounds. Its position-specific characteristics allow for diverse synthetic pathways not available in simpler alkenes like cyclohexene.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

591-47-9

General Manufacturing Information

Cyclohexene, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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